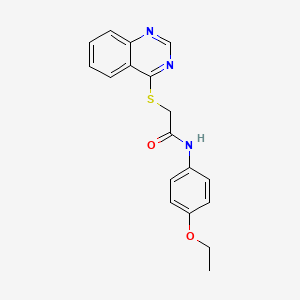

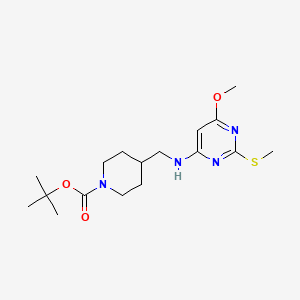

4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

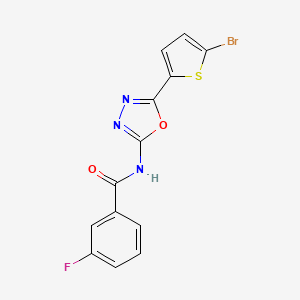

The compound “4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It is related to a class of compounds known as arylsulfonyl indoles . These compounds have been studied for their potential as 5-HT6 receptor antagonists, which are involved in improving cognitive function in numerous animal models .

Synthesis Analysis

The synthesis of related compounds involves the use of 4-Methylpiperidine . This compound can be used to synthesize bioactive compounds such as dimethyl bis (4-methylpiperidine-dithiocarbamato- S, S ′)-tin (IV), ( E )-4- (4′-methylpiperidino- N -alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of ( E )-chalcone .Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using the B3LYP/cc-pVDZ basis set . The Natural Bond Orbital (NBO) analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied using computational methods. Analyses of Non-Linear Optical (NLO) parameters, Molecular Electrostatic Potential (MEP), UV-visible spectra, and HOMO-LUMO were performed using different solvents such as chloroform, water, acetonitrile, ethanol, and DMSO .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 4-Methylpiperidine have been reported. It has a boiling point of 124 °C, a density of 0.838 g/mL at 25 °C, and a refractive index n20/D of 1.446 .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit promising properties for photodynamic therapy, a treatment method for cancer, thanks to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic mechanisms. This research highlights the potential of benzenesulfonamide derivatives in developing effective Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optics and Crystal Structures

Anwar, Okada, Oikawa, and Nakanishi (2000) prepared 4-amino-1-methylpyridinium benzenesulfonate salts, evaluating their potential for second-order nonlinear optics through x-ray structure analysis. These salts exhibit noncentrosymmetric structures, making them suitable for applications in nonlinear optics, a field crucial for the development of photonic devices and materials. This research underscores the utility of benzenesulfonamide derivatives in the synthesis of materials with significant nonlinear optical properties (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Anticancer Activity

Kumar, Kumar, Roy, Sondhi, and Sharma (2015) conducted microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their anticancer activity against several human cancer cell lines. This study showcases the potential of benzenesulfonamide derivatives as scaffolds for developing anticancer agents, with certain compounds exhibiting significant activity against ovarian and liver cancer cell lines (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Carbonic Anhydrase Inhibition

Di Fiore, Maresca, Alterio, Supuran, and De Simone (2011) investigated N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs), revealing significant insights into their inhibition mechanism. This research indicates the role of benzenesulfonamide derivatives in medicinal chemistry, particularly in designing inhibitors for enzyme targets like carbonic anhydrase, which is relevant in treating conditions like glaucoma, epilepsy, and altitude sickness (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12-10-14(4-5-15(12)20-3)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYCPYSJJJFDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556028.png)

![2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone](/img/structure/B2556033.png)

![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)

![5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2556040.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)